Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate
Description
Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a hydroxyl group at the 5-position, a methyl group at the 2'-position, and a methyl ester at the 3-position of the biphenyl scaffold. Its structural uniqueness arises from the interplay of electron-donating (methyl) and polar (hydroxyl) substituents, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 3-hydroxy-5-(2-methylphenyl)benzoate |
InChI |
InChI=1S/C15H14O3/c1-10-5-3-4-6-14(10)11-7-12(15(17)18-2)9-13(16)8-11/h3-9,16H,1-2H3 |
InChI Key |
KZLUXMHDAXGFLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as the Wurtz–Fittig reaction, Ullmann reaction, and other metal-catalyzed coupling reactions. These methods are chosen based on their efficiency, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate ester group can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-2’-methyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate ester groups play crucial roles in its reactivity and binding affinity. The compound can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Methyl 5-(((2',3'-O-isopropylideneadenosyl)thio)methyl)-[1,1'-biphenyl]-3-carboxylate (Compound 4p)
- Substituents: A thio-linked adenosine group at the 5-position and a methyl ester at the 3-position.
- Synthesis : Synthesized via nucleophilic substitution (77% purity, 73% yield) using methyl 5-(bromomethyl)-[1,1'-biphenyl]-3-carboxylate as a precursor .
- Application : Demonstrated inhibitory activity against SARS-CoV-2 Nsp14 methyltransferase, highlighting the role of bulky substituents in targeting viral enzymes .
3'-Hydroxy-2-methyl-[1,1'-biphenyl]-3-carboxylic acid
Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate
- Substituents : Trifluoromethyl group at the 4'-position and methyl ester at the 3-position.
- Electronic Effects : The electron-withdrawing trifluoromethyl group increases electrophilicity, altering reactivity in cross-coupling reactions compared to the electron-donating methyl group in the target compound .
Research Findings and Implications
Substituent Position and Bioactivity : The hydroxyl group at the 5-position in the target compound may enhance hydrogen-bonding interactions in biological systems, contrasting with the 3'-hydroxy analogue’s reduced membrane permeability .
Electron-Donating vs. Withdrawing Groups : The methyl group (electron-donating) in the target compound stabilizes the biphenyl core, whereas trifluoromethyl groups () increase electrophilicity, favoring reactions with nucleophiles .
Synthetic Efficiency : Suzuki-Miyaura coupling () offers high yields for biphenyl synthesis, while carbodiimide-mediated esterification () requires additional deprotection steps, reducing overall efficiency .
Biological Activity
Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family, characterized by a biphenyl core with a hydroxyl group at the 5-position, a methyl group at the 2'-position, and a carboxylate ester group at the 3-position. Its molecular formula is C15H14O3, and it has a molecular weight of 242.27 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic processes.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Studies suggest that it may inhibit the production of pro-inflammatory cytokines and mediators, potentially through modulation of signaling pathways such as NF-kB and MAPK. This activity could make it beneficial in treating inflammatory diseases.
Antioxidant Activity
This compound demonstrates antioxidant activity , which is crucial for protecting cells from oxidative stress. Its ability to scavenge free radicals has been linked to its phenolic structure, contributing to its potential therapeutic applications in oxidative stress-related conditions.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects , possibly by reducing neuronal apoptosis and promoting neuronal survival in models of neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of neuroinflammatory responses.
The biological activities of this compound are attributed to its structural features:
- Hydroxyl Group : Facilitates hydrogen bonding and enhances solubility in biological systems.
- Carboxylate Ester Group : May play a role in receptor binding and interaction with biological macromolecules.
- Biphenyl Core : Provides unique electronic properties that can influence reactivity and binding affinity.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C15H14O3 | Antimicrobial, Anti-inflammatory |
| Methyl 5-hydroxy-2-methylbenzoate | C10H12O3 | Antioxidant |
| Methyl 2-hydroxy-5-methylbenzoate | C10H12O3 | Antimicrobial |
This table highlights the diverse biological activities associated with similar compounds, emphasizing the unique profile of this compound.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones indicating its potential as a natural antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanisms
A research article in the journal Inflammation Research explored the anti-inflammatory effects of this compound in murine models. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with this compound .
Case Study 3: Neuroprotection
In experimental models simulating neurodegeneration, this compound demonstrated protective effects on neuronal cells against oxidative stress-induced apoptosis. The findings were published in Neuroscience Letters, highlighting its potential for therapeutic use in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
